5-Methyl-1,3-oxazolidin-2-one
CAS No.: 1072-70-4
Cat. No.: VC20986043
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072-70-4 |
|---|---|
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.1 g/mol |
| IUPAC Name | 5-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) |
| Standard InChI Key | HBRXQSHUXIJOKV-UHFFFAOYSA-N |
| SMILES | CC1CNC(=O)O1 |
| Canonical SMILES | CC1CNC(=O)O1 |
Introduction
Chemical Properties and Structure
5-Methyl-1,3-oxazolidin-2-one, with the molecular formula C₄H₇NO₂, is characterized by its heterocyclic structure containing a carbonyl group at the 2-position. This compound plays a significant role as both a synthetic intermediate and a component identified in certain natural products.
Physical Properties
The physical properties of 5-Methyl-1,3-oxazolidin-2-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1072-70-4 |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10400 g/mol |
| Density | 1.095 g/cm³ |
| Boiling Point | 302.6°C at 760 mmHg |
| Flash Point | 136.8°C |
| Exact Mass | 101.04800 |
These physical characteristics indicate a relatively stable compound with a high boiling point, suggesting strong intermolecular forces likely due to hydrogen bonding capabilities of the amide and carbonyl functional groups .
Structural Identifiers
For research and database purposes, the compound is identified by various systematic naming conventions:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) |
| Standard InChIKey | HBRXQSHUXIJOKV-UHFFFAOYSA-N |
| SMILES | CC1CNC(=O)O1 |
| Canonical SMILES | CC1CNC(=O)O1 |
| PubChem Compound ID | 136837 |
The structural characteristics include a five-membered heterocyclic ring containing both oxygen and nitrogen, with a carbonyl group adjacent to both heteroatoms and a methyl substituent at the carbon adjacent to the ring oxygen.
| Safety Aspect | Information |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
These classifications suggest that the compound may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper protective equipment and handling procedures are necessary when working with this compound .
Synthesis Methods
The synthesis of 5-Methyl-1,3-oxazolidin-2-one typically involves cyclization reactions that form the characteristic five-membered oxazolidinone ring structure. Several synthetic approaches have been documented in the literature.
Cycloaddition of Carbon Dioxide to Aziridines
One significant method involves the cycloaddition of carbon dioxide to aziridines. This approach represents a green chemistry application by utilizing CO₂ as a C1 building block. Research by Zhichao Jin and colleagues demonstrated that this reaction pathway can be catalyzed by ammonium ferrate compounds:
The reaction proceeds through several steps:
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Aziridine ring opening upon attack of a nucleophile (bromide in the case of ferrate catalysts)
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Internal rearrangement between CO₂ and nitrogen
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Ring closure to form the final oxazolidinone product
Energy profiles for this reaction indicate that the ring closure step typically represents the highest energy barrier in the process .
Other Synthetic Routes
Additional synthetic pathways include:
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Cyclization of β-amino alcohols with carbonyl compounds
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Reaction of amino alcohols with phosgene derivatives
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Intramolecular cyclization of carbamates
These methods provide varying yields and might be selected based on available starting materials, scale requirements, and specific functional group tolerance needs.
Chemical Reactions and Applications
5-Methyl-1,3-oxazolidin-2-one participates in various chemical reactions that make it valuable in organic synthesis and pharmaceutical development.
Reaction Types
Key reaction types include:
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N-Functionalization: The NH group can undergo alkylation, acylation, and other transformations
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Ring-opening reactions: Under specific conditions, the oxazolidinone ring can be cleaved
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Substitution at the methyl group: When activated, the methyl substituent can participate in further functionalization
Evidence of its synthetic utility can be seen in its conversion to more complex derivatives such as 3-(3-aminopropyl)-5-methyl-1,3-oxazolidin-2-one through controlled reaction with 3-aminopropylamine .
Applications in Synthesis
The compound serves important functions in synthetic organic chemistry:
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Chiral auxiliary: Derivatives of 5-methyl-1,3-oxazolidin-2-one can direct stereoselectivity in asymmetric synthesis
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Building block: Functions as a precursor in the synthesis of pharmaceutically relevant compounds
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Protecting group: Can serve as a protecting group for amino alcohols
Biological and Pharmaceutical Significance
The oxazolidinone structural class, to which 5-Methyl-1,3-oxazolidin-2-one belongs, has significant biological relevance, particularly in antimicrobial applications.
Antimicrobial Properties
Oxazolidinones represent an important class of antibiotics that act through inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While 5-Methyl-1,3-oxazolidin-2-one itself is primarily a synthetic intermediate, its structural modifications have led to clinically significant antibiotics.
The antimicrobial mechanism involves:
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Binding to the P site of the 50S bacterial ribosomal subunit
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Preventing the formation of the initiation complex for protein synthesis
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Inhibiting bacterial growth through disruption of essential protein production
Occurrence in Natural Products
Interestingly, 5-Methyl-1,3-oxazolidin-2-one has been identified in plant extracts, notably in Euphorbia hirta (also known as asthma weed or snake weed). This plant has been used in traditional medicine for various applications including:
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Treatment of respiratory conditions (asthma, bronchitis)
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Management of gastrointestinal disorders
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Wound healing applications
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Anti-inflammatory treatments
The presence of 5-methyl-1,3-oxazolidin-2-one in this medicinal plant may contribute to some of its therapeutic properties, particularly its documented antimicrobial effects .
Derivatives and Related Compounds
Several structurally related compounds and derivatives of 5-Methyl-1,3-oxazolidin-2-one have been synthesized and studied for various applications.
Functionalized Derivatives
Important derivatives include:
| Derivative | Structure Modification | Potential Applications |
|---|---|---|
| 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | Vinyl group at N3 position | Polymer chemistry, pharmaceutical intermediates |
| 5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one | Iodomethyl substitution | Synthetic intermediates, alkylating agents |
| 5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one | Aminomethyl substitution | Pharmaceutical building blocks |
| 3-Amino-5-methyl-1,3-oxazolidin-2-one | Amino group at N3 position | Analytical chemistry, metabolite markers |
The 3-ethenyl derivative (CAS: 3395-98-0) has been particularly studied for its potential in polymer chemistry and as a reactive intermediate .
Structure-Activity Relationships
Research on structure-activity relationships in oxazolidinones indicates that modifications at different positions of the basic structure lead to varying biological activities:
-
Substitution at the 3-position (nitrogen) significantly affects binding to biological targets
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Modifications at the 5-position can alter both potency and pharmacokinetic properties
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The carbonyl group at the 2-position is typically essential for biological activity
These relationships have guided the development of clinically useful compounds based on the oxazolidinone scaffold.
Analytical Methods and Characterization
Various analytical techniques have been employed to characterize 5-Methyl-1,3-oxazolidin-2-one and its derivatives in research and quality control settings.
Spectroscopic Identification
Key spectroscopic features include:
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NMR Spectroscopy: Characteristic signals for the methyl group (typically around 1.3-1.4 ppm), methylene protons, and the NH proton
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Infrared Spectroscopy: Strong carbonyl absorption around 1750 cm⁻¹ and NH stretching bands
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Mass Spectrometry: Molecular ion peak at m/z 101 with fragmentation patterns involving loss of CO and other characteristic fragments
Chromatographic Analysis
Chromatographic methods utilized for analysis include:
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HPLC with UV detection (typically at 210-220 nm)
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Gas chromatography, often requiring derivatization
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Thin-layer chromatography using various solvent systems
These methods are particularly important for purity determination and monitoring reactions involving the compound.
Research Applications and Current Studies
Current research involving 5-Methyl-1,3-oxazolidin-2-one spans several scientific domains.
Medicinal Chemistry Research
In medicinal chemistry, the compound and its derivatives are being investigated for:
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Development of new antibiotics to address antimicrobial resistance
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Creation of antifungal agents
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Exploration of anti-inflammatory properties
Green Chemistry Applications
The cycloaddition of CO₂ to aziridines to form oxazolidinones like 5-Methyl-1,3-oxazolidin-2-one represents an important application in green chemistry:
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Utilization of CO₂ as a renewable carbon source
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Development of catalytic systems (such as ammonium ferrate catalysts) for efficient conversion
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Creation of environmentally friendly synthetic routes
The energy profile for these reactions has been studied in detail, with findings indicating that the ring closure step typically represents the highest energy barrier in the process .
Natural Product Studies
The identification of 5-Methyl-1,3-oxazolidin-2-one in medicinal plants such as Euphorbia hirta has prompted studies on:
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Quantification of the compound in plant extracts
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Correlation between the compound's presence and therapeutic effects
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Investigation of biosynthetic pathways in plants
These studies contribute to understanding both the compound's natural occurrence and potential pharmaceutical applications .
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